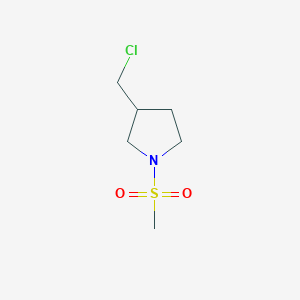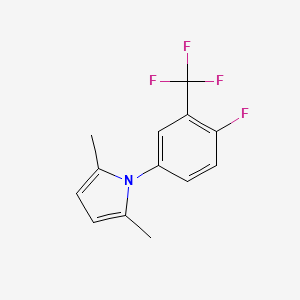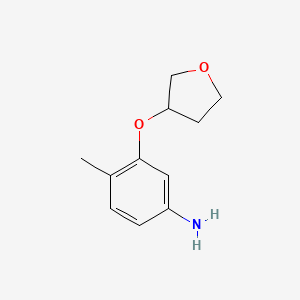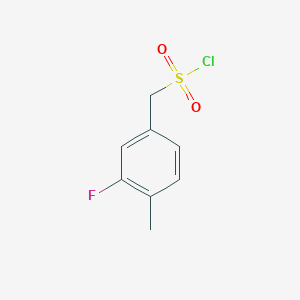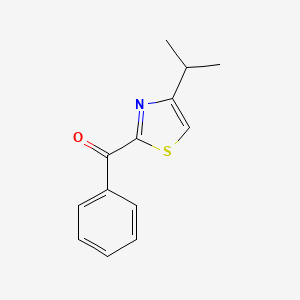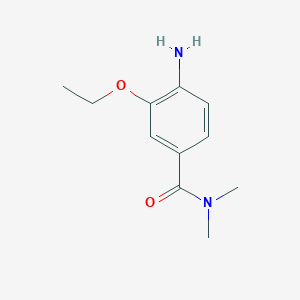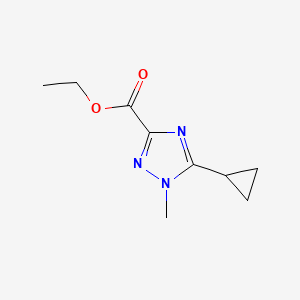
1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
Descripción general
Descripción
The compound “1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol” appears to contain an indene structure, which is a polycyclic hydrocarbon. It also has an aminomethyl (-NH2CH2-) group and a hydroxyl (-OH) group attached to it . The presence of a fluorine atom indicates that it’s a fluoroorganic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . Fluoroorganic compounds are often synthesized using methods like nucleophilic fluorination or electrophilic fluorination .Molecular Structure Analysis
The molecular structure of this compound would be based on the indene structure, with the aminomethyl and hydroxyl groups attached at the 1st position and a fluorine atom attached at the 4th position .Chemical Reactions Analysis
Amines, in general, can undergo a variety of chemical reactions including alkylation, acylation, and reactions with nitrous acid . Fluoroorganic compounds can participate in reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar -OH and -NH2 groups might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Activity
A key application of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is its role in the development of antibacterial agents. Studies have shown that compounds with aminomethyl and fluoro substituents, similar to this chemical, exhibit significant antibacterial activities. For instance, pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups, including fluoro substituents, have demonstrated strong in vitro and in vivo antibacterial properties, indicating potential for similar compounds in antibacterial applications (Egawa et al., 1984).
Antipsychotic Agent Research
In the field of psychiatry, compounds structurally related to this compound have been explored for their potential as antipsychotic agents. Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed that such compounds can influence behavioral patterns in animal tests without interacting with dopamine receptors, a characteristic feature of many antipsychotic drugs (Wise et al., 1987).
Carbohydrate Sensing
Ortho-aminomethylphenylboronic acids, which are structurally related to the target compound, play a significant role in the sensing of carbohydrates. They have been used in sensors due to their enhanced affinity towards diols at neutral pH. This property is crucial in biomedical research, where accurate and efficient sensing of carbohydrates is needed (Sun et al., 2019).
Nucleic Acid Research
Another important application lies in nucleic acid research. Studies involving oligonucleotides containing 4'-C-aminomethyl-2'-modified thymidines, which are structurally similar to this compound, have shown increased binding affinity towards DNA and RNA. This suggests potential applications in genetic studies and molecular biology (Pfundheller & Wengel, 1999).
Synthesis of Fluorinated Compounds
The compound is also significant in the synthesis of fluorinated organic compounds, which are crucial in medicinal and agricultural chemistry. Research into fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles demonstrates the importance of fluoro substituents in developing new biologically active molecules (Schmitt et al., 2017).
Fluorescent Probes
Additionally, this compound-related compounds have been used in the development of reversible fluorescent probes. These probes are used for detecting specific redox cycles in aqueous solutions and living cells, which is vital in biochemical and medical research (Wang, Ni, & Shao, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFTXPLTTAEWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)F)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




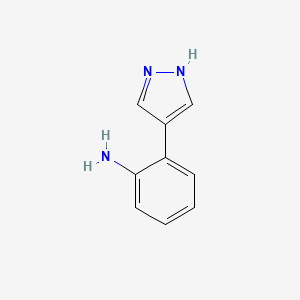
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1374038.png)
